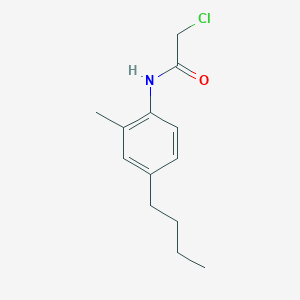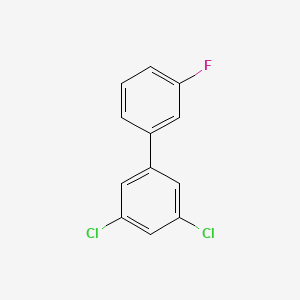![molecular formula C11H8N2O5S B1621469 1-[(2-ニトロフェニル)スルホニル]-1H-ピロール-2-カルバルデヒド CAS No. 54254-38-5](/img/structure/B1621469.png)
1-[(2-ニトロフェニル)スルホニル]-1H-ピロール-2-カルバルデヒド
概要
説明
1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of sulfonyl pyrroles. This compound is characterized by the presence of a nitrophenyl group attached to a sulfonyl moiety, which is further connected to a pyrrole ring with an aldehyde functional group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
科学的研究の応用
1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
生化学分析
Biochemical Properties
1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes depending on the context . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced cellular function and protection against oxidative stress . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, indicating that there is a critical concentration above which adverse effects become significant.
Metabolic Pathways
1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, thereby influencing overall cellular function.
Transport and Distribution
The transport and distribution of 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and molecular weight.
Subcellular Localization
1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, thereby influencing its activity and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Nitration of Phenyl Sulfone: The starting material, phenyl sulfone, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position.
Formation of Pyrrole Ring: The nitrophenyl sulfone is then subjected to a cyclization reaction with an appropriate aldehyde and ammonia or an amine to form the pyrrole ring.
Introduction of Aldehyde Group: Finally, the aldehyde group is introduced at the 2-position of the pyrrole ring through a formylation reaction, often using Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
In an industrial setting, the production of 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid.
Reduction: 1-[(2-Aminophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde.
Substitution: Various substituted sulfonyl pyrroles depending on the nucleophile used.
作用機序
The mechanism by which 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The nitrophenyl and sulfonyl groups play crucial roles in binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-[(2-Aminophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both nitro and aldehyde groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
This compound’s unique structure and reactivity profile make it a significant subject of study in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
1-(2-nitrophenyl)sulfonylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c14-8-9-4-3-7-12(9)19(17,18)11-6-2-1-5-10(11)13(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTHUUKDTCXRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383951 | |
| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54254-38-5 | |
| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate](/img/structure/B1621400.png)
![4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1621401.png)



